molecular formula C11H13N3O B11812188 2-Methyl-6-morpholinonicotinonitrile

2-Methyl-6-morpholinonicotinonitrile

Cat. No.: B11812188
M. Wt: 203.24 g/mol
InChI Key: MFFJPOKXPCPGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-morpholinonicotinonitrile is an organic compound with the molecular formula C₁₀H₁₁N₃O It is a derivative of nicotinonitrile, featuring a morpholine ring attached to the 6-position of the pyridine ring and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-morpholinonicotinonitrile typically involves the reaction of 2-fluoronicotinonitrile with morpholine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature for approximately 18 hours. The crude mixture is then filtered through silica gel, and the filtrate is concentrated to yield the desired product as a colorless crystalline solid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-morpholinonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide can be used as an oxidizing agent.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted morpholinonicotinonitrile derivatives.

Scientific Research Applications

2-Methyl-6-morpholinonicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-morpholinonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-methyl-6-morpholin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-9-10(8-12)2-3-11(13-9)14-4-6-15-7-5-14/h2-3H,4-7H2,1H3

InChI Key

MFFJPOKXPCPGPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.